molecular formula C23H32O7 B281829 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol

4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol

Cat. No.: B281829
M. Wt: 420.5 g/mol
InChI Key: ZHUWNCGRUWFHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of allyloxy and benzyloxy groups, and the formation of diol and diether functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving similar structures.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with allyloxy, benzyloxy, and diol functionalities. Examples include:

  • 3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol
  • 3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-1,2-diol

Uniqueness

4-(allyloxy)-7-[(4-methoxybenzyl)oxy]-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5,6-diol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-7-prop-2-enoxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1//'-cyclohexane]-5,6-diol

InChI

InChI=1S/C23H32O7/c1-3-13-27-19-17(24)18(25)20(28-14-15-7-9-16(26-2)10-8-15)22-21(19)29-23(30-22)11-5-4-6-12-23/h3,7-10,17-22,24-25H,1,4-6,11-14H2,2H3

InChI Key

ZHUWNCGRUWFHCZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC2C(C(C(C3C2OC4(O3)CCCCC4)OCC=C)O)O

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(C(C3C2OC4(O3)CCCCC4)OCC=C)O)O

Origin of Product

United States

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